molecular formula C17H12BrNO2 B4266385 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid

2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid

Cat. No. B4266385
M. Wt: 342.2 g/mol
InChI Key: DXQJENHFYDFKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid involves the inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, which play a critical role in DNA repair. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors work by trapping 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes on DNA, preventing them from releasing and repairing DNA damage. This results in the accumulation of DNA damage, leading to cell death in cancer cells with defective DNA repair pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid are primarily related to its inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to induce synthetic lethality in cancer cells with defective DNA repair pathways, resulting in cell death. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in lab experiments include its high potency and selectivity for 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, making it an effective tool for studying 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid biology and the DNA damage response. However, the limitations of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in lab experiments include the potential for off-target effects and toxicity, as well as the need for careful selection of appropriate controls and experimental conditions.

Future Directions

For research on 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid include the development of more potent and selective 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors, the identification of biomarkers for patient selection and response prediction, and the exploration of combination therapies with other DNA-damaging agents. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors and to develop strategies to overcome resistance. Finally, the potential use of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.

Scientific Research Applications

The most significant scientific research application of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is its potential therapeutic use in cancer treatment. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.

properties

IUPAC Name

2-(2-bromophenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQJENHFYDFKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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